molecular formula C10H8O3 B047373 2-Acetyl-7-hydroxybenzofuran CAS No. 40020-87-9

2-Acetyl-7-hydroxybenzofuran

Cat. No. B047373
CAS RN: 40020-87-9
M. Wt: 176.17 g/mol
InChI Key: HRIVIHCUSKDPNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Acetyl-7-hydroxybenzofuran involves complex reactions and methodologies. For example, the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone, which shares structural similarities, has been described through the formation of dimers and trimers in specific reactions (Cavell & Macmillan, 1967). Another notable synthetic pathway is the Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization, providing an efficient method for constructing dihydrobenzofurans, indicating the potential for diverse synthetic strategies (Wang, Lu, Dai, & Yu, 2010).

Molecular Structure Analysis

Structural analysis through methods such as X-ray crystallography has been utilized to elucidate the arrangement of molecules and intermolecular interactions. For instance, the crystal structure of a dibenzofuran derivative, 2-(pentyloxy)dibenzo[b,d]furan, revealed two-dimensional sheets formed by head-to-head and tail-to-tail arrangements, highlighting the compound's planarity and π-π stacking interactions (Goyal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetyl-7-hydroxybenzofuran derivatives encompass a range of transformations, including acetylation and cyclization. A unique example is the acetylation of 2,3-dimethylbenzofuran, demonstrating a non-conventional Friedel–Crafts reaction, which provides insights into the reactivity and potential modification pathways for related compounds (Baciocchi, Cipiciani, Clementi, & Sebastiani, 1978).

Physical Properties Analysis

Physical properties, such as crystalline structure and planarity, play a crucial role in determining the applications and behavior of chemical compounds. The study of the dibenzofuran derivative's crystal structure has contributed to understanding these aspects, shedding light on the compound's stability and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 2-Acetyl-7-hydroxybenzofuran derivatives, including reactivity patterns and stability, are fundamental to their applications in synthesis and potential industrial uses. For example, the Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions developed for the synthesis of 2-arylbenzofuran-3-carboxylic acids demonstrate innovative approaches to harnessing the chemical properties of benzofuran derivatives for synthetic applications (Xu, Zhang, Wang, Wang, & Zou, 2015).

Scientific Research Applications

  • Antidiabetic and Anti-inflammatory Properties : Compounds similar to 2-Acetyl-7-hydroxybenzofuran, like 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, have shown potential as anti-diabetic agents by targeting alpha-glucosidase, PTP1B, and beta-secretase. They also possess anti-inflammatory properties, particularly against cyclooxygenase (Mphahlele et al., 2020).

  • Anti-Estrogen Breast Cancer Agents : Derivatives like 3-acyl-5-hydroxybenzofuran have demonstrated potential as anti-estrogen breast cancer agents. One compound in particular showed notable antiproliferative activity against MCF-7 cells, a type of breast cancer cell line (Xiao-yan Li et al., 2013).

  • Broad Pharmacological Activities : 2-aryl-3-ethoxy-carbonyl-5-hydroxybenzofurans exhibit a range of activities including antifungal, antibacterial, beta-adrenoblocking, and psychotropic properties. This makes them potentially valuable in various pharmaceutical applications (Zotova et al., 2004).

  • Anti-Cancer Properties : Microwave-assisted synthesis of certain 3-acyl-5-hydroxybenzofuran compounds has revealed potential anti-breast cancer activity, with specific compounds demonstrating significant activity against cancer cell lines (He et al., 2013).

  • Pan-HDAC Inhibitors for Cancer Treatment : 4-hydroxybenzoic acid derivatives related to 2-Acetyl-7-hydroxybenzofuran have shown promise as pan-HDAC inhibitors with anticancer properties. They increase protein acetylation levels and trigger apoptosis without affecting the viability of normal cells (Seidel et al., 2014).

  • Antibacterial and Antifungal Activities : Compounds like cicerfuran and related 2-arylbenzofurans and stilbenes have exhibited antibacterial and antifungal activities against a range of bacteria and fungi, with cicerfuran showing particularly low minimum inhibitory concentrations (MICs) (Aslam et al., 2009).

  • Inhibitory Effects Against Cholinesterases : Novel carbamates based on furobenzofuran and methanobenzodioxepine have shown potent inhibitory effects against acetyl- and butyrylcholinesterase. These enzymes are targets for treating diseases like Alzheimer's, indicating potential therapeutic applications (Luo et al., 2005).

  • Synthetic Methodology and Optimization : Research has also focused on improving the synthesis of these compounds. For instance, an optimized process for 6-hydroxybenzofuran synthesis has been developed that is safe, cost-effective, environmentally benign, and scalable (Song et al., 2016).

Safety And Hazards

When handling 2-Acetyl-7-hydroxybenzofuran, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(7-hydroxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIVIHCUSKDPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344242
Record name 2-Acetyl-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-7-hydroxybenzofuran

CAS RN

40020-87-9
Record name 2-Acetyl-7-hydroxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Nakano, M Mimura, M Hayashida… - Heterocycles …, 1983 - pascal-francis.inist.fr
An efficient synthesis of (S)-(-)-befunolol hydrochloride involving the regioselective condensation of (R)-glycidol and 2-acetyl-7-hydroxybenzofuran … An efficient synthesis of (S)-(-)-befunolol …
Number of citations: 25 pascal-francis.inist.fr
K Tanaka, Y Ohishi, K Itoh, T Nakanishi - Radioisotopes, 1978 - jlc.jst.go.jp
… The most devised step was the equimolar reaction of epichlorohydrin with 2-acetyl-7-hydroxybenzofuran potassium salt (IV). Boyd, et al. 2', reported the preparation of …
Number of citations: 3 jlc.jst.go.jp
JUN NAKANO, M MIMURA, M HAYASHIDA… - Chemical and …, 1988 - jstage.jst.go.jp
… building block and attempted to obtain the key intermediates, (R)-( —)- and (S)-( +)-2-acetyl-7-(2,3-epoxy— propoxy)benzofurans (6a, b), using 4 and 2-acetyl-7-hydroxybenzofuran (5). …
Number of citations: 8 www.jstage.jst.go.jp
AS Pimenta, M Fasciotti, TVC Monteiro, KMG Lima - Molecules, 2018 - mdpi.com
The present study aimed to characterize the chemical composition of pyroligneous acid (PA) obtained from slow pyrolysis of the clone GG100 of Eucalyptus urophylla × Eucalyptus …
Number of citations: 63 www.mdpi.com
PY Michellys, J D'Arrigo, TA Grese… - Bioorganic & medicinal …, 2004 - Elsevier
… The triflate derivative 7 was easily prepared from the commercially available 2-acetyl-7-hydroxybenzofuran 6 in excellent yield (>90%) (Scheme 1). …
Number of citations: 33 www.sciencedirect.com
伊藤清, 五十嵐健, 池本雅彦, 永原美知子… - YAKUGAKU …, 1978 - jstage.jst.go.jp
… direct synthesis of (R)(--)-BFE-60 from 2-acetyl-7hydroxybenzofuran and (R)(+)-1-chloro-3-… 1,緒言 Hağ º t 2-acetyl-7-hydroxybenzofuran . epichlorohydrin, 3 U » C isopropylamine že f=…
Number of citations: 2 www.jstage.jst.go.jp
田中清水, 大石義孝, 伊藤清, 中西輝雄 - Radioisotopes, 1978 - jstage.jst.go.jp
… The most devised step was the equimolar reaction of epichlorohydrin with 2-acetyl-7-hydroxybenzofuran potassium salt (IV). Boyd, et al. 2', reported the preparation of …
Number of citations: 3 www.jstage.jst.go.jp
東野正男, 木村一彦, 永原美知子, 坂井康雄… - YAKUGAKU …, 1979 - jstage.jst.go.jp
… 7ー(2-Hydroxy-3-aminopropoxy)-2-(1-hydroxyethyl)benzofuran (V) 2-Acetyl-7-hydroxybenzofuran"2.6g を dioxane 1201m1と水12ml の混合溶媒に溶解し,氷冷下 NaBH40.22g を加えて…
Number of citations: 2 www.jstage.jst.go.jp
B Blümer-Schwinum, W Reuß, D Schenk - 2013 - books.google.com
Nachdem im Dezember 1994 mit Band 9, Stoffe P–Z, der letzte Text-band der 5. Auflage von Hagers Handbuch der Pharmazeutischen Praxis erschien, konnte umgehend mit der …
Number of citations: 3 books.google.com
M Fito Pelufo - 2022 - riunet.upv.es
[ES] La mayoría de los compuestos de la fracción volátil de las mieles proceden de los exudados vegetales y del néctar de las flores que recogen las abejas, Éstos contribuyen …
Number of citations: 0 riunet.upv.es

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